molecular formula C17H13NO4 B8346869 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid

3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid

Cat. No.: B8346869
M. Wt: 295.29 g/mol
InChI Key: YAUMUXWOUZDDEA-UHFFFAOYSA-N
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Description

3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is a complex organic compound that features a unique structure combining an isoquinoline moiety with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves cyclization of a β-phenylethylamine derivative with a suitable acid chloride. The resulting isoquinoline is then functionalized to introduce the hydroxy and oxo groups.

The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where a methyl-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves coupling the functionalized isoquinoline with the benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.

    Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is unique due to its combination of an isoquinoline core with a functionalized benzoic acid moiety

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

3-(7-hydroxy-1-oxoisoquinolin-2-yl)-4-methylbenzoic acid

InChI

InChI=1S/C17H13NO4/c1-10-2-3-12(17(21)22)8-15(10)18-7-6-11-4-5-13(19)9-14(11)16(18)20/h2-9,19H,1H3,(H,21,22)

InChI Key

YAUMUXWOUZDDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=CC3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Cyclopropyl-3-(7-hydroxy-1-oxoisoquinolin-2(1H)-yl)-4-methylbenzamide (0.5 g) was stirred in 48% hydrobromic acid (7 mL) and heated under microwave irradiation conditions (Personal Chemistry Emrys Optimizer with 300 W magnetron) at 150° C. for 1 hour. The reaction mixture was diluted with ethyl acetate, washed water (×3), brine, dried (magnesium sulfate) and concentrated to a brown solid. The solid was triturated with diethyl ether to yield 3-(7-hydroxy-1-oxoisoquinolin-2(1H)-yl)-4-methylbenzoic acid as a brown solid (0.32 g); NMR Spectrum: (DMSOd6) 2.11 (s, 3H), 6.65 (d, 1H), 7.12 (d, 1H), 7.27 (d, 1H), 7.54 (d, 1H), 7.60 (s, 1H), 7.61 (d, 1H), 7.78 (s, 1H), 7.95 (d, 1H), 10.09 (s, 1H), 13.05 (s, 1H); Mass Spectrum: M+H+ 296.
Name
N-Cyclopropyl-3-(7-hydroxy-1-oxoisoquinolin-2(1H)-yl)-4-methylbenzamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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